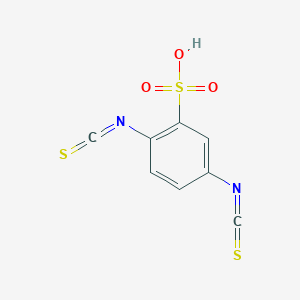
2,5-Diisothiocyanatobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diisothiocyanatobenzenesulfonate (DIBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIBS is a sulfonate derivative of isothiocyanate and is commonly used as a reagent in organic synthesis. In recent years, DIBS has also been explored for its potential as a biological tool, with researchers investigating its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2,5-Diisothiocyanatobenzenesulfonate is not fully understood, but it is believed to act as a nucleophile, reacting with thiol groups on proteins and other biomolecules. This reaction can lead to the formation of covalent bonds between this compound and the target molecule, resulting in changes to its structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in protein structure and function, leading to alterations in cellular signaling pathways and other physiological processes. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Diisothiocyanatobenzenesulfonate in lab experiments is its versatility as a reagent for protein modification and labeling. It is also relatively easy to synthesize and has a high yield. However, one limitation is that it can be toxic to cells at high concentrations, making it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for research on 2,5-Diisothiocyanatobenzenesulfonate. One area of interest is the development of new methods for protein modification and labeling using this compound. Another potential avenue of research is the investigation of its therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes.
Méthodes De Synthèse
2,5-Diisothiocyanatobenzenesulfonate can be synthesized through the reaction of 2,5-dichlorobenzenesulfonate with potassium thiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
2,5-Diisothiocyanatobenzenesulfonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a crosslinking agent for protein modification, and as a reagent for protein labeling. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
135705-08-7 |
|---|---|
Formule moléculaire |
C5H10N2S2.H3PO4 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2,5-diisothiocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C8H4N2O3S3/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15/h1-3H,(H,11,12,13) |
Clé InChI |
GAZYMQNPYHXJCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S |
SMILES canonique |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S |
Synonymes |
2,5-diisothiocyanatobenzenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)
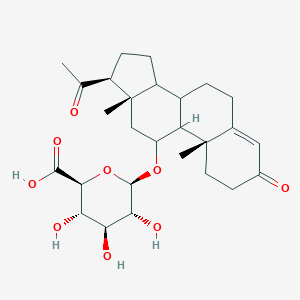
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)
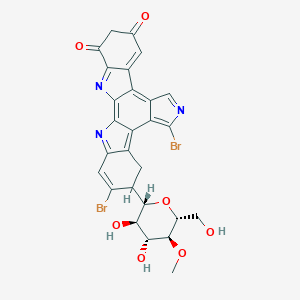
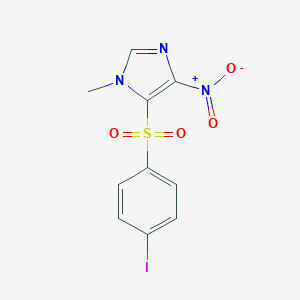
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
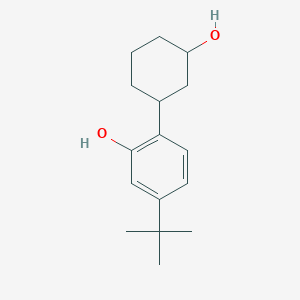
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)
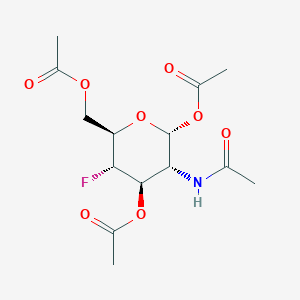
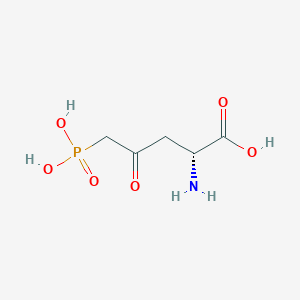
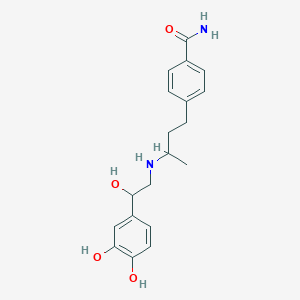
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)